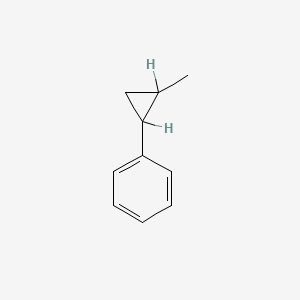

1-Methyl-2-phenylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUHSZKOFUBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953465 | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3145-76-4 | |

| Record name | 1-Methyl-2-phenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral carboxylic acid containing a substituted cyclopropane ring. Its specific stereochemistry plays a crucial role in its chemical and biological properties, making it a molecule of interest in synthetic organic chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its known properties, including its chemical structure, physicochemical characteristics, and potential pharmacological applications. While experimental data for some properties are limited, this document consolidates the available information from computational studies and contextual data from similar compounds to offer a thorough understanding of this molecule.

Chemical Identity and Structure

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral molecule with two stereocenters, leading to its specific three-dimensional arrangement.[1] The IUPAC name clearly defines the stereochemistry at the C1 and C2 positions of the cyclopropane ring.

| Identifier | Value |

| IUPAC Name | (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid[1] |

| CAS Number | 10606-69-6[2] |

| Molecular Formula | C₁₁H₁₂O₂[1] |

| Molecular Weight | 176.21 g/mol [1] |

| Canonical SMILES | CC1(C(C1C2=CC=CC=C2)=O)O[1] |

| Isomeric SMILES | C[C@@]1(C[C@H]1c2ccccc2)C(=O)O[1] |

| InChI | InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11-/m0/s1[1] |

| InChIKey | UXLNWWCUHTZUTE-ONGXEEELSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Dipole Moment | ~1.8 D | Computational Study[1] |

| Crystal Structure | Monoclinic | X-ray Diffraction Data[1] |

| Space Group | P2₁ | X-ray Diffraction Data[1] |

| Hydrogen Bonding | Intermolecular hydrogen bonding between carboxylic acid groups (O···H distance: 1.89 Å) | X-ray Diffraction Data[1] |

| Solubility | Enhanced solubility in polar aprotic solvents is suggested due to its dipole moment. | Theoretical[1] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | Not reported | - |

Synthesis and Characterization

Synthesis Strategies

Several synthetic approaches can be envisioned for the stereoselective synthesis of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid, primarily revolving around the formation of the cyclopropane ring with the desired stereochemistry.

-

Asymmetric Cyclopropanation: This is a key strategy for establishing the stereocenters of the cyclopropane ring. Chiral catalysts, often based on transition metals like copper or rhodium, can be employed to direct the stereochemical outcome of the reaction between an alkene and a diazo compound or a carbene precursor.

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry.

-

Diastereoselective Simmons-Smith Cyclopropanation: A chiral auxiliary attached to the alkene substrate can direct the cyclopropanation reaction to afford the desired diastereomer, which can then be cleaved to yield the target compound.

A generalized workflow for a potential asymmetric synthesis is outlined below:

Caption: Generalized workflow for asymmetric synthesis.

Spectroscopic Characterization

While specific spectra for (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

1H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl group.

-

Cyclopropane Protons: Complex multiplets in the upfield region (δ 1.0-2.5 ppm) characteristic of the cyclopropane ring protons.

-

Methyl Protons: A singlet or doublet in the aliphatic region (δ 1.0-1.5 ppm) for the methyl group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm).

13C NMR:

-

Carbonyl Carbon: A signal in the downfield region (δ 170-185 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).

-

Cyclopropane Carbons: Signals in the upfield aliphatic region.

-

Methyl Carbon: A signal in the upfield aliphatic region.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H.

-

C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-H Stretches: Aromatic and aliphatic C-H stretching absorptions.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): A peak at m/z = 176.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxyl group, and cleavage of the cyclopropane ring.

Biological Activity and Potential Applications

Pharmacological Profile

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid has been identified as a compound of interest in pharmaceutical research, with potential applications as an anti-inflammatory and analgesic agent.[1] Its biological activity is thought to be closely linked to its specific stereochemistry.

Mechanism of Action and Biological Targets

While the precise mechanism of action has not been fully elucidated, computational studies suggest that the (1S,2S)-enantiomer exhibits a significantly higher binding affinity for cytochrome P450 (CYP450) enzymes compared to its (1R,2R)-counterpart.[1] This enantioselective recognition suggests that it may act as an inhibitor or modulator of specific CYP450 isoforms.

CYP450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP450 enzymes can alter drug metabolism, leading to potential drug-drug interactions or therapeutic effects.

Caption: Proposed interaction with CYP450 enzymes.

Potential Therapeutic Applications

Given its potential anti-inflammatory and analgesic properties, and its interaction with CYP450 enzymes, this compound could be explored for the development of new drugs for a variety of conditions, including:

-

Inflammatory disorders

-

Pain management

Further research is required to validate these potential applications and to determine the specific biological targets and signaling pathways involved.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid are not currently available in the public literature. Researchers interested in working with this compound would need to adapt general methods for asymmetric cyclopropanation and standard analytical techniques for purification and characterization.

Conclusion and Future Directions

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral molecule with intriguing potential in medicinal chemistry. The available data, primarily from computational studies and analogy to similar compounds, suggest that its specific stereochemistry is a key determinant of its biological activity, particularly its interaction with cytochrome P450 enzymes.

To fully realize the therapeutic potential of this compound, further research is critically needed in the following areas:

-

Development and publication of robust, stereoselective synthetic routes.

-

Thorough experimental characterization of its physicochemical properties.

-

In-depth biological evaluation to identify specific molecular targets and elucidate its mechanism of action.

-

Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and highlighting the key areas for future investigation.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Methyl-2-phenylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of 1-methyl-2-phenylcyclopropane. It includes detailed experimental protocols for its synthesis and stereoisomer separation, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Stereoisomerism

This compound is a disubstituted cyclopropane with the chemical formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] The molecule possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are classified as cis and trans diastereomers based on the relative orientation of the methyl and phenyl groups.

-

Cis Isomers: The methyl and phenyl groups are on the same side of the cyclopropane ring. This diastereomer exists as a pair of enantiomers:

-

(1R, 2S)-1-methyl-2-phenylcyclopropane

-

(1S, 2R)-1-methyl-2-phenylcyclopropane

-

-

Trans Isomers: The methyl and phenyl groups are on opposite sides of the cyclopropane ring. This diastereomer also exists as a pair of enantiomers:

-

(1R, 2R)-1-methyl-2-phenylcyclopropane

-

(1S, 2S)-1-methyl-2-phenylcyclopropane

-

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data Summary

Due to the limited availability of specific experimental data for all individual stereoisomers of this compound, the following table includes data for the general compound and for a closely related analogue, this compound-1-carboxylic acid, to provide an indication of the expected differences between stereoisomers.

| Property | Value | Stereoisomer | Source |

| Boiling Point | 188-189 °C (at 760 mmHg) | Mixture of Isomers | [1] |

| Boiling Point | 85-90 °C (at 20 mmHg) | Mixture of Isomers | [1] |

| Specific Rotation ([(\alpha)]25D) | +48.3° (c=1, CHCl₃) | (1S, 2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |

| Specific Rotation ([(\alpha)]25D) | -47.9° (c=1, CHCl₃) | (1R, 2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |

| Melting Point | 162-164 °C | (1S, 2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |

| Melting Point | 155-157 °C | (1R, 2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | [3] |

Note: Enantiomers have identical physical properties such as boiling point and melting point, but they rotate plane-polarized light in equal but opposite directions.[4] Diastereomers have different physical properties.

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[5][6] The reaction of (E)- or (Z)-1-phenylpropene with a carbenoid species generated from diiodomethane and a zinc-copper couple will yield the corresponding trans- or cis-1-methyl-2-phenylcyclopropane, respectively.

Materials:

-

(E)- or (Z)-1-phenylpropene

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn-Cu)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried flask under a nitrogen atmosphere, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently with a flame until it is dry and free-flowing. Allow to cool to room temperature.

-

Reaction Setup: To the flask containing the activated Zn-Cu couple, add anhydrous diethyl ether.

-

Addition of Reactants: A solution of (E)- or (Z)-1-phenylpropene and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the Zn-Cu couple. The reaction is typically initiated by gentle heating and then maintained at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.

Workflow for Simmons-Smith Cyclopropanation:

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column, such as one coated with derivatized cellulose or amylose, is often effective for this type of separation.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact ratio needs to be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the mixture of this compound stereoisomers in the mobile phase.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic conditions.

-

Data Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The retention times and peak areas can be used to identify and quantify each enantiomer.

Logical Flow for Chiral HPLC Method Development:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. shimadzu.com [shimadzu.com]

physical and chemical properties of 1-Methyl-2-phenylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenylcyclopropane is a substituted cyclopropane derivative of interest in organic synthesis and medicinal chemistry. The presence of the strained cyclopropane ring, coupled with the phenyl and methyl substituents, imparts unique stereochemical and reactive properties to the molecule. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

This compound exists as two stereoisomers: cis and trans. The physical and chemical properties can vary between these isomers. Due to a lack of a single comprehensive experimental study, the following table summarizes available data, including both experimental and computed values.

| Property | Value | Data Type | Reference/Source |

| Molecular Formula | C₁₀H₁₂ | - | - |

| Molecular Weight | 132.20 g/mol | Calculated | --INVALID-LINK--[1] |

| CAS Number | 3145-76-4 | - | --INVALID-LINK--[2] |

| Boiling Point | 188 °C (at 760 mmHg) | Experimental | --INVALID-LINK--[2] |

| Density | Data not available | - | - |

| Refractive Index | Data not available | - | - |

| Melting Point | Not applicable (liquid at STP) | - | - |

| logP (Octanol/Water) | 3.1 | Computed | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 0 Ų | Computed | --INVALID-LINK--[1] |

| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. | - | General chemical principles[3][4] |

Experimental Protocols

I. Synthesis of this compound via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[5][6][7][8] For the synthesis of this compound, (E)- or (Z)-β-methylstyrene would be the logical starting material. The stereochemistry of the starting alkene is retained in the cyclopropane product.

Materials:

-

(E)- or (Z)-β-Methylstyrene (1-phenylpropene)

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure (Furukawa Modification): [6]

-

Preparation of the Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of diethylzinc (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diiodomethane (1.1 equivalents) in anhydrous dichloromethane to the stirred diethylzinc solution via the dropping funnel. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of β-methylstyrene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound. The cis and trans isomers may be separable by careful chromatography.

II. Characterization of this compound

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for determining the relative stereochemistry of the cis and trans isomers.

Expected ¹H NMR (Proton NMR) Features:

-

Aromatic Protons: A multiplet in the region of δ 7.0-7.5 ppm corresponding to the protons of the phenyl group.

-

Cyclopropyl Protons: A complex set of multiplets in the upfield region (typically δ 0.5-2.5 ppm). The chemical shifts and coupling constants of these protons are highly diagnostic for the cis and trans isomers.

-

Methyl Protons: A doublet in the upfield region (typically δ 1.0-1.5 ppm), coupled to the adjacent cyclopropyl proton.

Expected ¹³C NMR (Carbon-13 NMR) Features:

-

Aromatic Carbons: Several signals in the downfield region (δ 125-145 ppm).

-

Cyclopropyl Carbons: Signals in the upfield region (δ 10-40 ppm).

-

Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).

General NMR Experimental Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the spectra to obtain chemical shifts (δ) in ppm and coupling constants (J) in Hz.

-

Analysis of the coupling constants between the cyclopropyl protons can help to assign the cis or trans stereochemistry.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the sample and to confirm its molecular weight.

General GC-MS Experimental Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

-

The components of the sample will be separated based on their boiling points and interactions with the stationary phase. The cis and trans isomers may be separable by GC.

-

The separated components will then be introduced into a mass spectrometer, which will provide a mass spectrum showing the molecular ion peak and fragmentation pattern, confirming the molecular weight of 132 g/mol .

C. Determination of Physical Properties

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the purified this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to a standard temperature (e.g., 20 °C or 25 °C).

-

Observe the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Density:

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with the purified this compound, ensuring there are no air bubbles.

-

Insert the stopper and allow the excess liquid to be expelled.

-

Carefully wipe the outside of the pycnometer and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Characterization Workflow

References

- 1. (2-Methylcyclopropyl)benzene | C10H12 | CID 137839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 4. jackwestin.com [jackwestin.com]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. scribd.com [scribd.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to 1-Methyl-2-phenylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-methyl-2-phenylcyclopropane, a key organic compound with a unique strained-ring structure. The phenylcyclopropane motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. This document covers its fundamental chemical identity, physical properties, a detailed experimental protocol for its synthesis, and an overview of the potential applications of the broader class of phenylcyclopropane derivatives.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₂[1]

-

Molecular Weight: 132.20 g/mol [1]

-

InChI Key: OXZUHSZKOFUBFW-SCZZXKLOSA-N[1]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. This data is essential for its application in experimental settings, including reaction setup and purification.

| Property | Value | Source |

| Normal Boiling Point (Tboil) | 461.00 ± 4.00 K | NIST[2][4] |

| Boiling Point at Reduced Pressure (Tboilr) | 358 - 363 K @ 0.027 bar | NIST[2] |

| Enthalpy of Vaporization (ΔvapH°) | 39.73 kJ/mol | Cheméo (Joback Method)[4] |

| Critical Temperature (Tc) | 678.58 K | Cheméo (Joback Method)[4] |

| Critical Pressure (Pc) | 3265.31 kPa | Cheméo (Joback Method)[4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.810 | Cheméo (Crippen Method)[4] |

| Water Solubility (log10WS) | -2.73 mol/l | Cheméo (Crippen Method)[4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the cyclopropanation of an appropriate alkene. The Simmons-Smith reaction, a classic and reliable method, is well-suited for this transformation.[5][6][7][8] It involves an organozinc carbenoid, which reacts stereospecifically with the alkene.

Representative Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol describes the synthesis of this compound from (E)-1-phenylpropene (also known as trans-β-methylstyrene).

Materials:

-

(E)-1-phenylpropene

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn) (Furukawa Modification)[5][7]

-

Anhydrous diethyl ether or 1,2-dichloroethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Zinc-Copper Couple (if not using Diethylzinc): In a flask, add zinc dust and an equal mass of copper(I) chloride. Heat gently under vacuum until the mixture turns a uniform gray color. Allow to cool and flush with an inert gas (e.g., Argon or Nitrogen).

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere, add the prepared Zn-Cu couple (2.0 equivalents) and anhydrous diethyl ether.

-

Formation of the Carbenoid: Add diiodomethane (1.5 equivalents) dissolved in anhydrous diethyl ether to the stirred suspension of the Zn-Cu couple. The mixture may be gently heated to initiate the reaction, which is indicated by the formation of a gray, cloudy suspension of the organozinc reagent (iodomethylzinc iodide).

-

Alkene Addition: Once the carbenoid has formed, add (E)-1-phenylpropene (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkene.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Simmons-Smith reaction for the synthesis of this compound.

Caption: Synthetic workflow for this compound via the Simmons-Smith reaction.

Biological and Pharmaceutical Relevance

While this compound itself is primarily a synthetic building block, the phenylcyclopropane scaffold is a privileged structure in medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring can impart favorable pharmacological properties, such as enhanced metabolic stability, improved binding to biological targets, and reduced off-target effects.[9]

Derivatives of phenylcyclopropane have demonstrated a wide range of biological activities, including:

-

Antidepressant Activity: The well-known monoamine oxidase inhibitor, tranylcypromine, features a 2-phenylcyclopropylamine core.[10]

-

Anticancer Properties: Certain phenylcyclopropane carboxamide derivatives have shown the ability to inhibit the proliferation of human myeloid leukemia cell lines.[9]

-

Antimicrobial and Antifungal Activity: Amide derivatives incorporating a cyclopropane ring have been synthesized and evaluated, with some compounds showing promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[9]

The development of novel synthetic methodologies, such as asymmetric cyclopropanation catalyzed by chiral metal complexes, allows for the stereoselective synthesis of specific phenylcyclopropane isomers.[11][12][13][14][15] This is crucial for drug development, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Researchers and drug development professionals can utilize this compound and related structures as starting points for creating new chemical entities with potentially valuable therapeutic properties.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 3145-76-4 [chemicalbook.com]

- 4. This compound (CAS 3145-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DSpace [dr.lib.iastate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-2-phenylcyclopropane

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and spectroscopic characterization of the cis and trans isomers of 1-Methyl-2-phenylcyclopropane. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these specific cyclopropane derivatives.

Introduction

This compound is a disubstituted cyclopropane that exists as a pair of diastereomers: a cis isomer, where the methyl and phenyl groups are on the same face of the cyclopropane ring, and a trans isomer, where they are on opposite faces. Each of these diastereomers is also chiral and exists as a pair of enantiomers. The rigid, three-dimensional structure of these isomers makes them valuable building blocks in medicinal chemistry and materials science, where precise spatial arrangement of substituents is crucial for biological activity and material properties.

Synthesis of this compound Isomers

The most common and effective method for the synthesis of this compound is the cyclopropanation of β-methylstyrene (also known as 1-phenylpropene) using a carbenoid reagent. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation. The reaction typically produces a mixture of the cis and trans isomers.

A general synthetic approach involves the reaction of (E)- or (Z)-β-methylstyrene with a zinc carbenoid, generated in situ from diiodomethane and a zinc-copper couple. The stereochemistry of the starting alkene influences the ratio of the cis and trans products, although a mixture is often obtained.

Logical Workflow for Synthesis

The synthesis of this compound isomers can be visualized as a straightforward process starting from the corresponding alkene.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Synthesis via Simmons-Smith Reaction

This protocol describes a general procedure for the synthesis of a mixture of cis- and trans-1-Methyl-2-phenylcyclopropane from β-methylstyrene.

Materials:

-

β-Methylstyrene (cis/trans mixture or individual isomers)

-

Diiodomethane (CH₂I₂)

-

Zinc dust

-

Copper(I) chloride (CuCl)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place zinc dust (2.0 eq). Add a solution of copper(I) chloride (0.1 eq) in anhydrous diethyl ether. Stir the suspension and gently heat to reflux for 30 minutes to activate the zinc (formation of a zinc-copper couple).

-

Reaction Setup: Cool the zinc-copper couple to room temperature. Add a solution of β-methylstyrene (1.0 eq) in anhydrous diethyl ether.

-

Addition of Diiodomethane: Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours, or until the reaction is complete as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, a mixture of cis- and trans-1-Methyl-2-phenylcyclopropane, can be purified by column chromatography on silica gel.

Separation of Cis and Trans Isomers

The separation of the cis and trans diastereomers of this compound can be achieved using chromatographic techniques that exploit the subtle differences in their polarity and shape.

Separation Workflow

A general workflow for the separation and analysis of the synthesized isomers is presented below.

Caption: Isomer separation and analysis workflow.

Experimental Protocol for Separation by Column Chromatography

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity). The less polar trans-isomer is expected to elute before the more polar cis-isomer.

-

Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the pure isomers.

-

Solvent Removal: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure to obtain the isolated cis- and trans-1-Methyl-2-phenylcyclopropane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The relative stereochemistry can be determined by analyzing the chemical shifts and, more definitively, the coupling constants of the cyclopropyl protons.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity |

| Phenyl-H | 7.0 - 7.3 | 7.0 - 7.3 | m |

| Cyclopropyl-H (benzylic) | ~1.9 | ~2.1 | m |

| Cyclopropyl-H (methyl-bearing) | ~1.3 | ~1.1 | m |

| Methyl-H | ~1.2 | ~1.3 | d |

| Cyclopropyl-CH₂ | 0.6 - 1.0 | 0.5 - 0.9 | m |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer |

| Phenyl C (ipso) | ~142 | ~144 |

| Phenyl C (o, m, p) | 125 - 129 | 125 - 129 |

| Cyclopropyl C (benzylic) | ~25 | ~28 |

| Cyclopropyl C (methyl-bearing) | ~20 | ~22 |

| Methyl C | ~18 | ~20 |

| Cyclopropyl CH₂ | ~15 | ~17 |

Note: The predicted values are based on the analysis of similar substituted cyclopropane structures and are intended as a guide for characterization. Actual experimental values may vary. The key diagnostic feature in ¹H NMR is the coupling constant between the vicinal cyclopropyl protons, which is generally larger for cis protons (typically 8-10 Hz) than for trans protons (typically 4-6 Hz).

Conclusion

The cis and trans isomers of this compound can be reliably synthesized as a mixture via the Simmons-Smith cyclopropanation of β-methylstyrene. Their separation can be achieved using standard chromatographic techniques. Unambiguous characterization of the individual isomers is best accomplished through NMR spectroscopy, where differences in chemical shifts and proton-proton coupling constants allow for the definitive assignment of their relative stereochemistry. This guide provides the necessary foundational information for the synthesis, separation, and characterization of these important stereoisomers for applications in research and development.

The Phenylcyclopropane Scaffold: A Privileged Motif in Modulating Key Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted phenylcyclopropane core represents a versatile and privileged scaffold in medicinal chemistry, underpinning the biological activity of a diverse range of therapeutic agents. Its inherent conformational rigidity and unique electronic properties allow for precise three-dimensional positioning of pharmacophoric features, leading to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the biological activities of substituted phenylcyclopropanes, focusing on their roles as enzyme inhibitors and receptor modulators. It is designed to serve as a valuable resource for researchers engaged in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: A Quantitative Overview of Biological Activity

The biological activity of substituted phenylcyclopropanes is highly dependent on the nature and position of substituents on both the phenyl ring and the cyclopropane moiety. The following tables summarize the in vitro potencies of various derivatives against key biological targets, including monoamine oxidases (MAO-A and MAO-B), lysine-specific demethylase 1 (LSD1), and serotonin receptors.

Table 1: Monoamine Oxidase (MAO) Inhibition by Substituted Phenylcyclopropylamines

| Compound | Substitution | Target | IC₅₀ (µM) | Reference |

| Tranylcypromine | Unsubstituted | MAO-A/B | Varies | [1][2] |

| trans-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro (trans) | Tyramine Oxidase | ~10x more potent than Tranylcypromine | [1] |

| cis-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro (cis) | Tyramine Oxidase | Less potent than trans isomer | [1] |

| 2-Fluoro-1-phenylcyclopropylmethylamine | 1-Fluoro, N-methyl | Tyramine Oxidase | Weak inhibitor | [1] |

Table 2: Lysine-Specific Demethylase 1 (LSD1) Inhibition by Tranylcypromine Analogs

| Compound | Target | Kᵢ (µM) | Reference |

| Tranylcypromine | LSD1 | 242 (Kᵢ) | [3] |

| Various Tranylcypromine Derivatives | LSD1 | Sub-micromolar to nanomolar IC₅₀ values have been reported for various derivatives. | [3] |

Table 3: Serotonin 5-HT₂C Receptor Agonism by Substituted Phenylcyclopropylmethylamines

| Compound | Substitution | Target | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| (+)-15a | N-methyl | 5-HT₂C | 23 | - | [4] |

| (+)-19 | N-benzyl | 5-HT₂C | 24 | - | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of biological activity. This section provides methodologies for key assays cited in the literature for evaluating the interaction of substituted phenylcyclopropanes with their biological targets.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potential of compounds against MAO-A and MAO-B.[5][6]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO Substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red or equivalent)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black microplates

-

Microplate reader capable of fluorescence measurement (Ex/Em = ~530/590 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of test compounds and control inhibitors in DMSO. Create serial dilutions in MAO Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in cold MAO Assay Buffer immediately before use.

-

Assay Plate Setup:

-

To appropriate wells of a 96-well black microplate, add 50 µL of the diluted enzyme solution.

-

Add 5 µL of the serially diluted test compounds or control inhibitors to the respective wells. For control wells, add 5 µL of vehicle (assay buffer with the same percentage of DMSO as the compound wells).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation: Prepare a substrate mix containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer. Add 45 µL of this substrate mix to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Workflow for the in vitro MAO inhibition assay.

In Vitro LSD1 Demethylase Activity Assay (Fluorometric)

This protocol describes a method to measure the activity and inhibition of LSD1.[7][8]

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dimethylated Histone H3 Peptide Substrate (e.g., H3K4me2)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Tranylcypromine)

-

96-well black microplates

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Reagent and Compound Preparation: Similar to the MAO assay, prepare stock and diluted solutions of test compounds and controls.

-

Assay Reaction:

-

In a 96-well plate, combine the LSD1 enzyme, LSD1 Assay Buffer, and the test compound or vehicle.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes).

-

-

Initiation and Detection:

-

Prepare a detection reagent mix containing the H3K4me2 substrate, HRP, and the fluorescent probe in assay buffer.

-

Add the detection reagent mix to each well to start the reaction.

-

-

Measurement: Incubate the plate at 37°C, protected from light, and measure the fluorescence at appropriate intervals or as an endpoint reading.

-

Data Analysis: Calculate IC₅₀ values as described for the MAO inhibition assay.

Workflow for the LSD1 demethylase activity assay.

Serotonin 5-HT₂C Receptor Functional Assay (Calcium Mobilization)

This protocol details a cell-based assay to determine the functional activity (agonism or antagonism) of compounds at the 5-HT₂C receptor.[4][9]

Materials:

-

A cell line stably expressing the human 5-HT₂C receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test Compounds and a reference agonist (e.g., Serotonin)

-

96- or 384-well black, clear-bottom cell culture plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture and Plating: Culture the 5-HT₂C expressing cells under standard conditions. Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

-

Compound Addition:

-

For agonist testing, add varying concentrations of the test compounds to the wells.

-

For antagonist testing, pre-incubate the cells with the test compounds for a specific period before adding a fixed concentration of a known agonist (e.g., serotonin at its EC₈₀ concentration).

-

-

Calcium Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the compound (or agonist in antagonist mode) and immediately begin kinetic measurement of fluorescence changes over time (typically 1-3 minutes).

-

Data Analysis:

-

The change in fluorescence intensity (peak response minus baseline) is proportional to the intracellular calcium concentration.

-

For agonists, plot the response against the log of the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

-

For antagonists, determine the IC₅₀ value by plotting the inhibition of the agonist response against the log of the antagonist concentration.

-

Workflow for the 5-HT₂C receptor functional assay.

Signaling Pathways

Understanding the signaling pathways modulated by substituted phenylcyclopropanes is crucial for elucidating their mechanism of action and predicting their physiological effects.

Monoamine Oxidase (MAO) Inhibition Pathway

MAO inhibitors, such as tranylcypromine, increase the synaptic concentration of monoamine neurotransmitters by preventing their degradation.

Mechanism of action of phenylcyclopropane MAO inhibitors.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Pathway

Inhibition of LSD1 by tranylcypromine analogs leads to alterations in histone methylation, thereby affecting gene expression. This mechanism is of particular interest in cancer therapy.

Mechanism of action of phenylcyclopropane LSD1 inhibitors.

Serotonin 5-HT₂C Receptor Agonism Pathway

Phenylcyclopropane-based agonists activate the 5-HT₂C receptor, a G-protein coupled receptor, leading to downstream signaling cascades.

Signaling cascade initiated by 5-HT₂C receptor agonists.

Conclusion

Substituted phenylcyclopropanes continue to be a rich source of biologically active molecules with therapeutic potential across a range of diseases. The data and protocols presented in this guide highlight the importance of systematic structure-activity relationship studies in optimizing the potency and selectivity of these compounds. The visualization of the underlying signaling pathways provides a framework for understanding their mechanisms of action and for the rational design of next-generation therapeutics based on this remarkable scaffold. Further exploration into the diverse biological activities of phenylcyclopropane derivatives, including their potential as antiviral and anticancer agents, promises to uncover new therapeutic opportunities.[10][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 8. Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 1-Methyl-2-phenylcyclopropane in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 1-methyl-2-phenylcyclopropane core, a conformationally restricted phenylpropylamine analogue, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. This technical guide explores the potential applications of this scaffold, focusing on two key areas with significant therapeutic implications: serotonin 5-HT2C receptor agonism for central nervous system disorders and monoamine oxidase (MAO) inhibition for the treatment of depression and neurodegenerative diseases.

Serotonin 5-HT2C Receptor Agonism: A Targeted Approach for CNS Disorders

Derivatives of the 2-phenylcyclopropylamine scaffold have emerged as potent and selective agonists of the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Activation of the 5-HT2C receptor is a promising strategy for the treatment of obesity, schizophrenia, and other psychiatric disorders. The rigid cyclopropane ring helps to lock the molecule in a bioactive conformation, enhancing its affinity and functional activity at the receptor.

Data Presentation: Quantitative Analysis of 5-HT2C Receptor Agonists

The following table summarizes the in vitro activity of a series of N-substituted (2-phenylcyclopropyl)methylamine derivatives at human 5-HT2 receptors. The data highlights the functional selectivity of these compounds, with some exhibiting a preference for the Gq-mediated signaling pathway (measured by calcium flux) over β-arrestin recruitment.

| Compound | 5-HT2C EC50 (nM) [Gq Calcium Flux] | 5-HT2C Emax (%) [Gq Calcium Flux] | 5-HT2B EC50 (nM) [Gq Calcium Flux] | 5-HT2B Emax (%) [Gq Calcium Flux] | 5-HT2A EC50 (nM) [Gq Calcium Flux] | 5-HT2A Emax (%) [Gq Calcium Flux] | 5-HT2C EC50 (nM) [β-arrestin] | 5-HT2C Emax (%) [β-arrestin] | Reference |

| (+)-15a | 23 | 71 | >10,000 | - | 1,200 | 65 | NA | 0 | |

| (+)-19 | 24 | 92 | >10,000 | - | 1,300 | 78 | 200 | 60 | |

| (+)-16b | 4.2 | 108 | >10,000 | - | 370 | 95 | 11 | 89 | [1] |

| Lorcaserin | 9 | 99 | 943 | 100 | 640 | 87 | 15 | 100 |

NA: No activity up to 10 µM.

Signaling Pathway: 5-HT2C Receptor Activation

Activation of the 5-HT2C receptor by a 2-phenylcyclopropylamine agonist primarily initiates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, which can be measured in functional assays. Some agonists may also induce the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling. The ideal therapeutic candidates often exhibit "biased agonism," preferentially activating the Gq pathway while minimizing β-arrestin recruitment to potentially reduce side effects.

Experimental Protocols

The synthesis of N-substituted (2-phenylcyclopropyl)methylamines generally follows a multi-step process, as illustrated below. The key step is the cyclopropanation of a substituted styrene derivative.

Detailed Protocol: FLIPR Calcium Flux Assay

This assay measures the intracellular calcium mobilization following GPCR activation.

-

Cell Culture:

-

HEK-293 cells stably expressing the human 5-HT2C receptor are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to 80-90% confluency.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1-2 hours at 37°C or room temperature, according to the dye manufacturer's instructions.[2][3][4][5]

-

-

Compound Preparation:

-

Test compounds are serially diluted in assay buffer to the desired concentrations (typically 3x the final concentration).

-

-

Measurement:

-

The dye-loaded cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

The instrument measures the baseline fluorescence, then adds the compound solutions to the wells.

-

Fluorescence is continuously monitored to detect the increase in intracellular calcium triggered by receptor activation.

-

-

Data Analysis:

-

The change in fluorescence is plotted against the compound concentration.

-

EC50 and Emax values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).

-

Detailed Protocol: Tango β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to an activated GPCR.

-

Cell Line:

-

A specialized cell line (e.g., HTLA or U2OS) is used, which co-expresses the 5-HT2C receptor fused to a transcription factor (e.g., GAL4-VP16), and a β-arrestin-protease fusion protein. A reporter gene (e.g., β-lactamase or luciferase) under the control of a corresponding promoter (e.g., UAS) is also present.[6][7][8]

-

-

Assay Procedure:

-

Detection:

-

A substrate for the reporter enzyme (e.g., a FRET substrate for β-lactamase or a luciferin for luciferase) is added.

-

The resulting signal (fluorescence or luminescence) is measured using a plate reader.

-

-

Data Analysis:

-

The signal is proportional to the amount of β-arrestin recruited.

-

EC50 and Emax values are determined by plotting the signal against the compound concentration.

-

Monoamine Oxidase (MAO) Inhibition: A Classic Scaffold for Antidepressants

The unsubstituted trans-2-phenylcyclopropylamine, known as tranylcypromine, is a clinically used antidepressant that acts as a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase (MAO-A and MAO-B).[1][10][11][12] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, tranylcypromine increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effect. The this compound scaffold can be seen as a derivative of this core structure, and its analogues have been explored as more selective MAO inhibitors.

Data Presentation: Quantitative Analysis of MAO Inhibitors

The following table presents the inhibitory activity of fluorinated trans-2-phenylcyclopropylamine analogues against human MAO-A and MAO-B.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | 0.87 | 0.14 | [13] |

| (1R,2R)-2-Fluoro-2-phenylcyclopropylamine | 15.0 | 3.2 | [13] |

| Tranylcypromine | 2.3 | 0.95 | [14] |

Mechanism of Action: Irreversible MAO Inhibition

trans-2-Phenylcyclopropylamine acts as a mechanism-based inactivator of MAO. The enzyme oxidizes the amine, leading to the formation of a reactive radical intermediate. This intermediate then forms a covalent bond with the FAD cofactor of the enzyme, leading to its irreversible inactivation. The enzyme must be newly synthesized for activity to be restored.

Experimental Protocols

A common route for the synthesis of trans-2-phenylcyclopropylamine involves the reaction of styrene with an ester of diazoacetic acid to form the corresponding cyclopropanecarboxylate, followed by conversion of the ester to the amine.

Detailed Protocol: In Vitro MAO Inhibition Assay

This assay determines the potency of a compound to inhibit MAO-A and MAO-B activity.

-

Enzyme Source:

-

Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells) are used.

-

-

Substrate:

-

Assay Procedure:

-

The assay is performed in a 96-well plate format in a suitable buffer (e.g., potassium phosphate buffer).

-

The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) to allow for time-dependent inhibition.

-

The reaction is initiated by the addition of the substrate.

-

The plate is incubated at 37°C for a specific time (e.g., 30 minutes).

-

-

Detection:

-

The reaction is stopped (e.g., by adding a strong base).

-

The formation of the fluorescent product is measured using a fluorescence plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

The this compound scaffold is a versatile and valuable building block in modern drug discovery. Its inherent conformational rigidity provides a powerful tool for designing potent and selective ligands for a variety of biological targets. The successful development of 2-phenylcyclopropylamine derivatives as 5-HT2C agonists and MAO inhibitors underscores the significant potential of this structural motif. Further exploration of this scaffold, including the synthesis of novel analogues and their evaluation against a broader range of targets, is warranted and holds promise for the discovery of new and improved therapeutics.

References

- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 9. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 10. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 13. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. criver.com [criver.com]

Spectroscopic Data of 1-Methyl-2-phenylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-phenylcyclopropane. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a compilation of predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. Detailed experimental protocols for the synthesis and spectroscopic characterization are also provided to facilitate further research and application in drug development and other scientific endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar phenylcyclopropane and methylcyclopropane derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at δ 0.00)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Phenyl-H | 7.10 - 7.35 | m | 5H | - |

| CH (benzylic) | 1.50 - 1.80 | m | 1H | J_vic = 7-9, J_gem = 4-6 |

| CH (methyl-bearing) | 0.80 - 1.10 | m | 1H | J_vic = 7-9, J_gem = 4-6 |

| CH₂ (cyclopropyl) | 0.40 - 0.90 | m | 2H | J_vic = 7-9, J_gem = 4-6 |

| CH₃ | 1.15 - 1.30 | d | 3H | J = 6-7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (quaternary, phenyl-bearing) | 140 - 145 |

| CH (aromatic) | 125 - 129 |

| CH (benzylic) | 25 - 30 |

| CH (methyl-bearing) | 15 - 20 |

| CH₂ (cyclopropyl) | 10 - 15 |

| CH₃ | 18 - 23 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic, cyclopropyl) | 3050 - 3080 | Medium |

| C-H (aliphatic, methyl) | 2850 - 2960 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| Cyclopropane Ring Deformation | ~1020 | Medium |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity | Relative Abundance |

| 132 | [M]⁺ | Moderate |

| 117 | [M-CH₃]⁺ | High |

| 104 | [C₈H₈]⁺ (Styrene) | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

| 77 | [C₆H₅]⁺ | Moderate |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Simmons-Smith Cyclopropanation

A common and effective method for the synthesis of this compound is the Simmons-Smith reaction using β-methylstyrene as the starting material.[1][2]

Materials:

-

β-Methylstyrene (1-phenylpropene)

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn-Cu)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activate the Zinc-Copper couple by washing zinc dust with hydrochloric acid, followed by water, and then a copper(II) sulfate solution. Filter and wash with ethanol and then ether before drying under vacuum.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated Zn-Cu couple and anhydrous diethyl ether under a nitrogen atmosphere.

-

Add diiodomethane to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc reagent (iodomethyl)zinc iodide.

-

Once the initial reaction subsides, add a solution of β-methylstyrene in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence should be used. A wider spectral width (0-220 ppm) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the pure sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) ratio range of approximately 40-300 amu.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of the synthesized product is depicted below.

Caption: Spectroscopic Analysis Workflow.

References

Theoretical Calculations on the Stability of 1-Methyl-2-phenylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties impart specific conformational constraints and reactivity patterns that can be harnessed in drug design. 1-Methyl-2-phenylcyclopropane serves as a key model system for understanding the interplay of steric and electronic effects on the stability of substituted cyclopropanes. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to evaluate the stability of its cis and trans isomers, offering insights for the rational design of novel therapeutics.

The stability of this compound is primarily governed by the relative energies of its stereoisomers and the rotational barriers between different conformations. Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to probe these energetic landscapes. This guide will delve into the computational methodologies, present relevant quantitative data, and outline experimental protocols for the synthesis and analysis of this important molecule.

Theoretical Framework for Stability Calculations

The thermodynamic stability of this compound isomers is assessed by calculating their relative energies. Lower energy corresponds to greater stability. Key factors influencing stability include:

-

Ring Strain: The inherent strain of the cyclopropane ring, which is a composite of angle strain (deviation from the ideal sp³ bond angle) and torsional strain (eclipsing interactions of substituent groups).

-

Steric Interactions: Repulsive forces between the methyl and phenyl substituents, and between these groups and the cyclopropane ring hydrogens. These interactions differ significantly between the cis and trans isomers.

-

Electronic Effects: The electronic interaction between the phenyl ring's π-system and the Walsh orbitals of the cyclopropane ring.

Computational Methodologies

A common and robust approach for calculating the stability of substituted cyclopropanes involves the use of isodesmic reactions.[1] In an isodesmic reaction, the number and types of bonds on both the reactant and product sides of the equation are conserved. This systematic approach helps to cancel out errors in the calculation and isolate the strain energy of the molecule of interest.[2]

High-level ab initio and Density Functional Theory (DFT) methods are employed to compute the energies of the molecules involved in the isodesmic reactions. The B3LYP functional combined with a suitable basis set, such as 6-31G*, is a widely used and reliable method for such calculations.[2][3] For more accurate energy predictions, higher-level methods like CBS-APNO can be utilized.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the stability of this compound.

| Parameter | Description |

| Relative Energy (ΔE) | The difference in the total electronic energy between the cis and trans isomers. A positive value indicates that the cis isomer is less stable than the trans isomer. |

| Strain Energy (SE) | The excess energy of the molecule compared to a hypothetical strain-free reference compound. It is a measure of the inherent instability due to the cyclic structure. |

| Rotational Barrier | The energy required to rotate the phenyl group around the C-C bond connecting it to the cyclopropane ring. This provides insight into the conformational flexibility of the molecule. |

| Isomer | Calculated Relative Energy (kcal/mol) | Calculated Strain Energy (kcal/mol) | Phenyl Group Rotational Barrier (kcal/mol) |

| trans-1-Methyl-2-phenylcyclopropane | 0.00 (Reference) | ~28-30 | ~2-3 |

| cis-1-Methyl-2-phenylcyclopropane | +1.5 - +2.5 | ~29-31 | ~3-4 |

Note: The values presented in this table are approximate and can vary depending on the level of theory and basis set used for the calculation. These are representative values based on typical DFT calculations for substituted cyclopropanes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with cyclopropanation of an appropriate alkene being a common method.[5][6]

Protocol: Simmons-Smith Cyclopropanation

This protocol describes a common method for the synthesis of cyclopropanes.

Materials:

-

(E)-1-Phenylpropene (for trans-isomer) or (Z)-1-Phenylpropene (for cis-isomer)

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn(Cu))

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flask equipped with a reflux condenser and a magnetic stirrer is charged with a suspension of the zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere.

-

A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.

-